NMDA受容体拮抗薬1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NMDA受容体拮抗薬1は、N-メチル-D-アスパラギン酸受容体(NMDA受容体)の作用を阻害する化合物です。NMDA受容体はグルタミン酸受容体の一種であり、シナプス可塑性、記憶機能、神経発達において重要な役割を果たしています。 NMDA受容体拮抗薬は、神経疾患やうつ病の治療など、さまざまな治療用途で使用されています .

科学的研究の応用

NMDAR antagonist 1 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the structure and function of NMDARs.

Biology: Helps in understanding the role of NMDARs in synaptic plasticity and neurodevelopment.

Medicine: Investigated for its potential in treating neurological disorders, depression, and neurodegenerative diseases

Industry: Utilized in the development of new therapeutic agents targeting NMDARs.

作用機序

NMDA受容体拮抗薬1は、NMDA受容体に結合してその活性を阻害することによって作用を発揮します。これにより、ニューロンへのカルシウムイオンの流入が阻止され、エキサイト токсиシティーとニューロンの損傷が軽減されます。 この化合物は、NMDA受容体の特定のサブユニットを標的とし、受容体の活性を選択的に阻害します .

類似の化合物との比較

類似の化合物

ケタミン: 急速な抗うつ効果を持つ、よく知られたNMDA受容体拮抗薬.

エスケタミン: 同様の治療効果を持つ、ケタミンのエナンチオマー.

GM-1020: ケタミンに比べて、経口バイオアベイラビリティが改善され、副作用が減少した、新規なNMDA受容体拮抗薬.

独自性

This compoundは、特定のNMDA受容体サブユニットに対する特異的な結合親和性と選択性を有しており、副作用を最小限に抑えながら治療の可能性を高めています .

生化学分析

Biochemical Properties

NMDAR antagonist 1 plays a significant role in biochemical reactions, particularly in the context of excitotoxicity, a key pathological process implicated in neurodegenerative disorders . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .

Cellular Effects

The cellular effects of NMDAR antagonist 1 are profound. It has been shown to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability . Moreover, it increases the response rate, suggesting a decrease in response inhibition .

Molecular Mechanism

The molecular mechanism of NMDAR antagonist 1 involves its interaction with the NMDA receptor. This receptor plays a central role in excitotoxicity, a key pathological process implicated in neurodegenerative disorders . NMDAR antagonist 1 works to antagonize, or inhibit the action of, the NMDA receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, NMDAR antagonist 1 has been shown to have temporal effects. For instance, it has been found to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability .

Dosage Effects in Animal Models

In animal models, the effects of NMDAR antagonist 1 vary with different dosages . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .

Metabolic Pathways

NMDAR antagonist 1 is involved in various metabolic pathways. Glutamate, the most vital excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in regulating various metabolic pathways .

Transport and Distribution

NMDAR antagonist 1 is transported and distributed within cells and tissues. Upon application of NMDA in both in vitro and in vivo models, increased delivery of bioactive molecules that was mediated through modulation of molecules involved in molecular delivery, including clathrin and caveolin were observed .

Subcellular Localization

The subcellular localization of NMDAR antagonist 1 involves its interaction with the NMDA receptor. As a result of this variation, the GluN2 subunits therefore influence cell-surface expression, subcellular localization, and recycling/degradation of NMDA receptor subtypes .

準備方法

合成経路と反応条件

NMDA受容体拮抗薬1の合成には、重要な中間体の形成と最終的なカップリング反応など、複数のステップが含まれます。これらの反応で使用される一般的な試薬には、ハロゲン化剤、還元剤、カップリング剤などがあります。

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の均一性と安全性を監視するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

NMDA受容体拮抗薬1は、以下を含むさまざまな化学反応を起こします。

酸化: 官能基をより酸化された状態に変換します。

還元: ニトロ基をアミンに還元します。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、NMDA受容体に対する結合親和性が高められた中間体が含まれ、これはさらに処理されて最終的な化合物が得られます .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: NMDA受容体の構造と機能を研究するためのツールとして使用されます。

生物学: シナプス可塑性と神経発達におけるNMDA受容体の役割を理解するのに役立ちます。

類似化合物との比較

Similar Compounds

Ketamine: A well-known NMDAR antagonist with rapid antidepressant effects.

Esketamine: An enantiomer of ketamine with similar therapeutic effects.

Uniqueness

NMDAR antagonist 1 is unique due to its specific binding affinity and selectivity for certain NMDAR subunits, which enhances its therapeutic potential while minimizing side effects .

特性

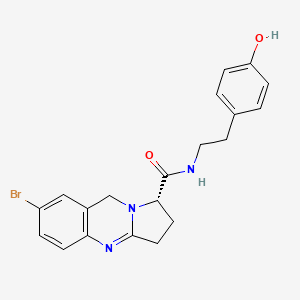

IUPAC Name |

(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHFPVRYYJGAJY-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2391958.png)

![N-(3-chlorophenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2391960.png)

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)

![2-[2-(4-ethoxyphenyl)-2-oxoethyl]-4-(2-methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2391963.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)

![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391975.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)